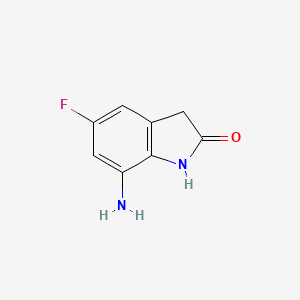![molecular formula C14H15F6N3O2 B1529890 7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 911636-87-8](/img/structure/B1529890.png)
7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a basic structure in DNA and RNA. Pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has trifluoromethyl groups, which consist of one carbon atom bonded to three fluorine atoms .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, they can be part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethylpyridine and its intermediates are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Pyrimidine derivatives, including the one , have been extensively studied for their potential as anticancer agents. They are known to interfere with various stages of cancer cell growth and proliferation. For instance, they can act as inhibitors of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell division and survival .
Antimicrobial and Antifungal Applications
The structural motif of pyrimidine is also found to be effective against a variety of microbial and fungal strains. Researchers have synthesized various pyrimidine derivatives to explore their use as antimicrobial and antifungal agents, with some showing promising results in inhibiting the growth of pathogenic bacteria and fungi .
Cardiovascular Therapeutics
Pyrimidine-based compounds have been investigated for their cardiovascular effects. They have been found to exhibit properties that could make them useful in treating conditions like hypertension and coronary heart disease by acting as calcium channel blockers or adenosine receptor antagonists .
Neuroprotection and Ocular Therapies
Due to their ability to modulate various biological pathways, certain pyrimidine derivatives are being researched for their neuroprotective effects, particularly in the context of retinal diseases. They may offer therapeutic benefits for conditions such as glaucoma and retinal degeneration by promoting vascular relaxation and protecting retinal ganglion cells .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the development of new pain relief medications. They can potentially inhibit the production of inflammatory mediators and reduce pain sensation .
Antidiabetic Agents
Pyrimidine derivatives have been explored for their potential use in treating diabetes. They can act as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is involved in glucose metabolism, thereby helping to regulate blood sugar levels .
Antiviral Research
Research into antiviral drugs has also benefited from pyrimidine chemistry. These compounds can be designed to target specific stages of viral replication, offering a pathway to develop new treatments for diseases like HIV .
Agrochemical Development
In the agrochemical industry, pyrimidine derivatives are used to create compounds that can protect crops from pests and diseases. Their structural versatility allows for the synthesis of herbicides, insecticides, and fungicides with specific modes of action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6N3O2/c1-12(2,3)25-11(24)23-5-4-7-8(6-23)21-10(14(18,19)20)22-9(7)13(15,16)17/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJVLGIFJUPNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



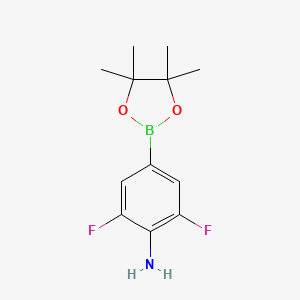

![Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529811.png)
![6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1529814.png)

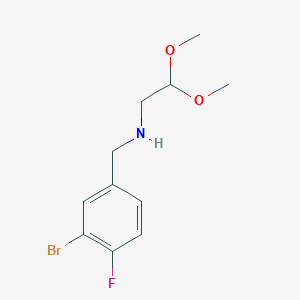
![2-[2-(Dimethylamino)ethoxy]pyridin-4-amine](/img/structure/B1529820.png)

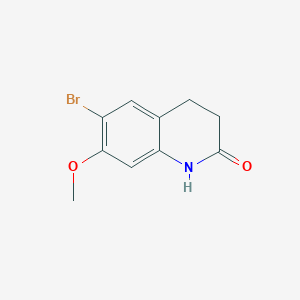
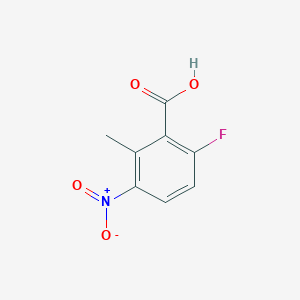
![[2-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1529826.png)


